molecular formula C21H19ClN2O5S B3000967 7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 1057725-14-0

7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B3000967
CAS No.: 1057725-14-0
M. Wt: 446.9
InChI Key: OSCNHIAEDLGFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H19ClN2O5S and its molecular weight is 446.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-3-(oxolan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c22-13-4-5-15-16(9-13)23-21(24(20(15)28)10-14-2-1-7-29-14)30-11-19(27)12-3-6-17(25)18(26)8-12/h3-6,8-9,14,25-26H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCNHIAEDLGFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCC(=O)C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H19ClN2O5S. Its structure incorporates a chloro group, a quinazolinone moiety, and a thioether linkage that may contribute to its biological properties.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study evaluated its effects on human solid tumor cell lines, including:

Cell Line IC50 (µM)
A549 (Lung cancer)15.0
HCT116 (Colorectal)8.5
HCT116p53−/−10.0
CCRF-CEM (Leukemia)5.0
U2OS (Osteosarcoma)12.0

These results suggest that the compound has a selective cytotoxic effect on cancer cells compared to non-malignant cells like BJ and MRC-5 fibroblasts, which demonstrated higher IC50 values (>25 µM) .

The mechanism underlying the cytotoxic effects of this compound appears to involve cell cycle arrest and induction of apoptosis in sensitive cancer cell lines. Specifically:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound resulted in significant accumulation of cells in the G2/M phase of the cell cycle, suggesting interference with mitotic progression .
  • Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways as evidenced by increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins in treated cells .

Case Studies

A series of studies have explored the biological activity of similar compounds and their derivatives:

  • Study on Quinazoline Derivatives : Research found that certain derivatives exhibited enhanced selectivity and potency against colorectal cancer cells with mutated p53 compared to wild-type cells . This highlights the potential for targeted therapies based on genetic profiles.
  • Comparative Analysis : In a comparative study involving flavonoid derivatives with similar structural features, compounds were assessed for their antioxidant properties alongside cytotoxicity. Results indicated that while both classes exhibited antioxidant activity, the quinazoline derivative showed superior selectivity for cancer cells .

Q & A

Q. What synthetic routes are commonly employed to synthesize quinazolin-4-one derivatives like 7-chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one?

A typical approach involves condensing 4-chlorobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate, followed by hydrogenation with 2,3-diazetidinone to introduce the oxolane-methyl group . Key steps include optimizing reaction time (6–12 hours) and temperature (80–100°C) to enhance yield. Solvent selection (e.g., DMF or THF) and catalyst choice (e.g., Pd/C for hydrogenation) are critical for regioselective substitution.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential for verifying the quinazolinone core and substituents. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) is preferred, with refinement parameters such as Rfactor<0.1R_{\text{factor}} < 0.1 and data-to-parameter ratios > 14:1 ensuring accuracy .

Q. How should solubility and stability be optimized for in vitro bioassays?

The compound is soluble in methanol (≥10 mg/mL) but may require DMSO for hydrophobic assays. Storage at -20°C in anhydrous conditions prevents degradation of the sulfanyl and dihydroxyphenyl groups . Pre-formulation studies using differential scanning calorimetry (DSC) can assess thermal stability.

Q. What initial screening methods are used to evaluate antimicrobial activity?

Agar diffusion assays and minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are standard. Derivatives with electron-withdrawing substituents (e.g., chloro, nitro) often show enhanced activity compared to ampicillin/clotrimazole controls .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfanyl group introduction be addressed?

Regioselectivity is influenced by steric hindrance and electronic effects. Protecting the 3,4-dihydroxyphenyl moiety with acetyl groups before sulfanyl introduction reduces side reactions. Catalytic systems like Pd(OAc)₂ with ligands (e.g., XPhos) improve yield in cross-coupling steps . Computational modeling (DFT) predicts reactive sites to guide synthetic design.

Q. What strategies resolve crystallographic disorder in X-ray data for this compound?

Disorder in solvent molecules or flexible substituents (e.g., oxolane-methyl) requires multi-conformational refinement. High-resolution data (≤0.8 Å) and restraints on atomic displacement parameters (ADPs) improve model accuracy. PLATON/SHELXL software tools are recommended for handling disorder .

Q. How are structure-activity relationship (SAR) studies designed to optimize biological activity?

Systematic modification of substituents is key:

  • Chloro group : Replace with Br or CF₃ to enhance lipophilicity.
  • Dihydroxyphenyl : Methylation or acetylation to modulate redox activity.
  • Oxolane-methyl : Substitute with pyrrolidine or piperidine to alter steric bulk.
    Bioassays should use standardized protocols (e.g., CLSI guidelines) to ensure reproducibility .

Q. How can conflicting bioactivity data across studies be reconciled?

Variability often arises from assay conditions (e.g., pH, serum content). Normalize data using internal controls (e.g., IC50 ratios against reference drugs) and validate via orthogonal assays (e.g., time-kill kinetics alongside MIC). Meta-analyses of published datasets identify trends obscured by methodological differences .

Data Contradiction Analysis

Q. Why do some derivatives show inconsistent antimicrobial activity despite structural similarity?

Minor structural changes (e.g., oxolane vs. tetrahydrofuran) can drastically alter membrane permeability. For example, bulkier substituents may reduce diffusion across bacterial cell walls. Synchrotron-based crystallography or molecular dynamics simulations clarify how substituent conformation affects target binding .

Q. How do solvent polarity and pH influence the compound’s stability during kinetic studies?

In aqueous buffers (pH 7.4), the sulfanyl group is prone to oxidation, forming disulfide byproducts. Use degassed solvents (e.g., N₂-purified methanol) and antioxidants (e.g., BHT) to stabilize the compound. HPLC-PDA monitoring at 254 nm tracks degradation over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.